N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 5-ethylthiophene core linked to a 2-hydroxyethyl group substituted with a 4-(dimethylamino)phenyl moiety. The thiophene sulfonamide scaffold is common in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-11-15(19)12-5-7-13(8-6-12)18(2)3/h5-10,15,17,19H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCKSDGCDJWNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique combination of functional groups that contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure includes:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Dimethylamino group : Enhances solubility and potential interaction with biological targets.
- Hydroxyethyl moiety : May contribute to its pharmacokinetic properties.
- Sulfonamide group : Often associated with antibacterial and antitumor activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. Similar thiophene derivatives have been shown to inhibit various cancer cell lines, suggesting that this compound may also possess comparable properties. The sulfonamide functional group is critical for its biological effects, often linked to mechanisms of action that involve the inhibition of specific cellular pathways associated with tumor growth.
Mechanism of Action : Preliminary studies suggest that compounds in this class may interact with the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation and survival. This interaction could lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxy-2-methylphenyl)thiophene-2-sulfonamide | Hydroxyl and sulfonamide groups | Antimicrobial |
| 5-(3,5-dichloropyridin-4-yl)sulfanylthiophene | Pyridine substitution | Anti-cancer |
| N-(4-methoxyphenyl)thiophene-2-sulfonamide | Methoxy substitution | Varies based on structure |
This table highlights how the specific substitutions in this compound may enhance its therapeutic potential compared to other thiophene derivatives.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated the antitumor activity of related thiophene compounds against human tumor cell lines. For instance, a study screening over 60 cancer cell lines found significant inhibitory effects from structurally similar compounds, suggesting a promising avenue for this compound.
- Mechanistic Insights : Research focusing on the mechanistic pathways involved in the action of thiophene derivatives indicates that they may disrupt key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This disruption can lead to reduced cell viability and increased apoptosis in malignant cells.
- Antibacterial Efficacy : While specific studies on this compound's antibacterial activity are scarce, related sulfonamide compounds have shown efficacy against various pathogens, indicating potential for further exploration in this area.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a) N-(2-(2,4-Dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide (CAS 873009-86-0)
- Structural Differences: Replaces the 4-(dimethylamino)phenyl group with a 2,4-dimethylthiazole ring.
- The molecular weight (330.5 g/mol) is lower than the target compound, which may affect pharmacokinetics .
b) N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS 863558-54-7)
Substituent Modifications
a) N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide
- Structural Differences : Uses a carboxamide linker instead of a sulfonamide and incorporates a fluorophenyl group.
- However, the carboxamide linker may reduce acidity compared to sulfonamides .
b) N-{[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide (CAS 1251559-80-4)
Comparative Data Table
Research Findings and Hypotheses
- Bioactivity: Sulfonamide derivatives with aromatic substituents (e.g., thiophene, thiazole) often exhibit enhanced binding to enzymes like carbonic anhydrase due to their planar structures and sulfonamide’s zinc-binding capability . The target compound’s dimethylamino group may facilitate interactions with hydrophobic pockets or protonated residues in binding sites.
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with purely hydrophobic substituents (e.g., ethoxyphenyl in ).
- Metabolic Stability: Fluorinated analogs (e.g., ) may exhibit longer half-lives, but the dimethylamino group in the target compound could introduce susceptibility to N-demethylation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : Microwave-assisted coupling reactions are effective, as demonstrated in similar sulfonamide syntheses. Critical parameters include catalyst selection (e.g., Pd-based catalysts), solvent choice (dry THF), and controlled temperature (e.g., 60°C under microwave irradiation). Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography or recrystallization. Optimization involves adjusting equivalents of reactants (e.g., 1.2–1.5 equivalents of ethynylbenzene derivatives) and catalyst loading (e.g., 5 mol% Pd) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR, focusing on characteristic shifts (e.g., sulfonamide S=O at ~3.3 ppm in ¹H NMR; aromatic protons in thiophene at 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% per USP guidelines) and validate methods with spiked standards .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion) and compare with theoretical values .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
- Methodological Answer : Implement strict quality control using HPLC with a validated method (e.g., 0.5% total impurity limit). Use internal standards (e.g., benzophenone) and replicate analyses (n=3) to minimize variability. Track impurities like unreacted intermediates or hydroxylated by-products .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of the hydroxyethyl group?
- Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect diffraction data (Cu-Kα radiation, T = 293 K) and solve structures using software like SHELX. Refinement (R factor <0.07) reveals bond angles and torsional strain, particularly around the hydroxyethyl moiety .
Q. What strategies mitigate discrepancies in biological activity data across experimental models?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate compound stability under test conditions (e.g., pH 7.4 buffer for 24 hours). Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to cross-verify activity. For in vivo studies, confirm bioavailability via LC-MS/MS pharmacokinetic profiling .
Q. How can computational modeling predict the compound’s reactivity with biological targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier orbitals. Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonamide S=O hydrogen bonding with enzyme active sites). Validate models with experimental IC₅₀ values and mutagenesis studies .
Q. What advanced techniques address challenges in quantifying trace impurities during scale-up?
- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity (LOQ <0.01%). Use orthogonal methods like ion chromatography for charged impurities. For non-volatile by-products, develop a forced degradation study (e.g., heat, light, oxidation) to identify stability-linked impurities .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for the dimethylamino group’s environment?
- Methodological Answer : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and pH (protonation of dimethylamino). Use variable-temperature NMR to assess rotational barriers. Compare with literature data for analogous compounds (e.g., N-methylsulfonamides) to assign shifts confidently .
Q. What steps validate conflicting HPLC purity results between labs?
- Methodological Answer : Cross-calibrate instruments using certified reference materials. Perform inter-lab round-robin testing with identical columns (e.g., Agilent ZORBAX SB-C18) and mobile phases (e.g., acetonitrile/0.1% TFA). Statistically analyze results (ANOVA) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
